N-(3-Chloropropyl)dibutylamine

Lipophilicity Drug Design Lead Optimization

N-(3-Chloropropyl)dibutylamine (CAS 36421-15-5) is a tertiary amine bearing a reactive 3-chloropropyl group and two n-butyl chains. Industrially, it is recognized as “Dronedarone Intermediate 2” and is a critical building block in the patented synthesis of the antiarrhythmic agent dronedarone hydrochloride.

Molecular Formula C11H24ClN
Molecular Weight 205.77 g/mol
CAS No. 36421-15-5
Cat. No. B1266432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloropropyl)dibutylamine
CAS36421-15-5
Molecular FormulaC11H24ClN
Molecular Weight205.77 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCCl
InChIInChI=1S/C11H24ClN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3
InChIKeyANLMKUQEPXRMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloropropyl)dibutylamine (CAS 36421-15-5) – Key Intermediate & Differentiated Tertiary Amine Building Block


N-(3-Chloropropyl)dibutylamine (CAS 36421-15-5) is a tertiary amine bearing a reactive 3-chloropropyl group and two n-butyl chains. Industrially, it is recognized as “Dronedarone Intermediate 2” and is a critical building block in the patented synthesis of the antiarrhythmic agent dronedarone hydrochloride [1]. The compound displays moderate lipophilicity (consensus Log Po/w = 3.51) and basicity (predicted pKa ≈ 9.39) that distinguish it from lower dialkyl analogs, making it the required intermediate for specific process routes .

Why N-(3-Chloropropyl)dibutylamine Cannot Be Replaced by Simple N-(3-Chloropropyl)dialkylamine Analogs


Despite sharing the same reactive chloropropyl handle, the dialkyl substitution pattern on the tertiary amine nitrogen profoundly modulates the compound’s lipophilicity, boiling point, and basicity. These physicochemical parameters directly influence phase-transfer behavior, solubility in organic media, and the pharmacokinetic profile of downstream drug substances. Consequently, a lower‑alkyl analog such as N-(3-chloropropyl)diethylamine or N-(3-chloropropyl)dimethylamine cannot be directly substituted into a process optimized for the dibutyl derivative without altering reaction rates, work‑up characteristics, and final impurity profiles [1][2].

Quantitative Comparator Evidence That Differentiates N-(3-Chloropropyl)dibutylamine from Its Closest Analogs


Consensus Log Po/w of 3.51 Confers 30‑Fold Higher Lipophilicity vs. Diethyl (Log P ≈ 2.01) and 300‑Fold vs. Dimethyl (Log P ≈ 1.05) Analogs

The consensus Log Po/w for N-(3-chloropropyl)dibutylamine was calculated as 3.51 from five independent prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In contrast, the diethyl homolog N-(3-chloropropyl)diethylamine has a Log P of 2.01 [1], and the dimethyl homolog N-(3-chloropropyl)dimethylamine has a Log P of 1.05 . The differences of +1.50 and +2.46 log units indicate the dibutyl compound is ~30‑fold and ~300‑fold more lipophilic, respectively.

Lipophilicity Drug Design Lead Optimization Phase-Transfer Catalysis

Boiling Point of 253 °C (760 mmHg) Provides an 83 °C Thermal Stability Advantage Over the Diethyl Analog (170.5 °C) and 113 °C Over the Dimethyl Analog (140 °C)

N-(3-Chloropropyl)dibutylamine boils at 253.2 ± 23.0 °C at 760 mmHg [1]. The diethyl analog boils at 170.5 °C [2] and the dimethyl analog at 140 °C , yielding a boiling‑point elevation of +82.7 °C and +113.2 °C, respectively. The increased boiling point results from stronger intermolecular van der Waals forces imparted by the longer butyl chains.

Thermal Stability Distillation Process Chemistry High-Temperature Reactions

Predicted pKa of 9.39 Indicates Weaker Basicity than the Diethyl Analog (pKa 10.10), Influencing Salt Formation and Acid‑Base Extraction Strategy

The predicted pKa of N-(3-chloropropyl)dibutylamine is 9.39 ± 0.50 , while the pKa of the diethyl analog is 10.10 ± 0.25 . The 0.71 pKa‑unit difference reflects the electron‑donating inductive effect of the longer butyl chains, which reduces the proton affinity of the nitrogen lone pair. No experimental pKa for the dimethyl analog was identified in authoritative sources.

Basicity Salt Formation Process Purification Work‑up

Exclusive Role as the Alkylating Agent in the Sanofi‑Aventis Dronedarone Process Patent – No Direct Replacement Demonstrated

In the convergent synthesis of dronedarone hydrochloride, N-(3-chloropropyl)dibutylamine (intermediate VIII) is condensed with a hydroxy‑benzoyl intermediate (VII) using K₂CO₃ in refluxing butanone to install the essential dibutylaminopropoxy side chain [1]. The patent literature does not describe the use of N-(3-chloropropyl)diethylamine or N-(3-chloropropyl)dimethylamine for this transformation, indicating that the dibutyl substitution pattern is integral to the process.

Dronedarone Synthesis Pharmaceutical Intermediate Process Patent Antiarrhythmic

High‑Value Application Scenarios for N-(3-Chloropropyl)dibutylamine Based on Differentiated Evidence


Synthesis of Dronedarone Hydrochloride (Antiarrhythmic API)

As the exclusive alkylating agent in the Sanofi‑Aventis process patents, N-(3-chloropropyl)dibutylamine is irreplaceable for installing the dibutylaminopropoxy side chain of dronedarone . Its specific lipophilicity and basicity profile ensures efficient condensation and facilitates downstream work‑up.

Preparation of Lipophilic Quaternary Ammonium Surfactants and Phase‑Transfer Catalysts

The high Log P (3.51) and elevated boiling point (253 °C) render the compound an ideal precursor for quaternary ammonium salts that require strong partitioning into organic phases, such as phase‑transfer catalysts or disinfectants that must retain activity in hydrophobic environments [1].

Lipophilicity‑Optimized Building Block for CNS‑Penetrant Drug Discovery

With a consensus Log P of 3.51, the compound provides a valuable fragment for medicinal chemistry campaigns targeting the central nervous system, where adequate lipophilicity is a prerequisite for blood‑brain barrier permeation .

Ligand Design for Kappa Opioid Receptor (KOR) Pharmacology

N-(3-Chloropropyl)dibutylamine has been reported as a kappa opioid receptor agonist with analgesic activity and positive inotropic effects on isolated atrial tissue [2]. The quantitative lipophilicity and basicity data provide a rationale for its receptor interaction profile and can guide further structure‑activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Chloropropyl)dibutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.